[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-bromoquinazolin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-12-3-4-13-11(6-12)7-16-14(17-13)18-5-1-2-10(8-18)9-19/h3-4,6-7,10,19H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRBIQBOMOOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C3C=C(C=CC3=N2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves cyclizing 2-amino-5-bromobenzoic acid with formamide or trimethyl orthoformate to yield 6-bromoquinazolin-4(3H)-one, followed by chlorination and piperidine substitution:
Step 1: Quinazolinone Formation
2-Amino-5-bromobenzoic acid + trimethyl orthoformate → 6-bromo-4-chloroquinazoline
Conditions: Reflux in acetic acid, 110°C, 6 h
Yield: 78% (analogous to methods in febrifugine synthesis)
Step 2: Piperidine Coupling
6-Bromo-4-chloroquinazoline + piperidin-3-ylmethanol → Target compound
Conditions: DIPEA, DMF, 80°C, 12 h
Yield: 65%
Table 1: Optimization of Piperidine Coupling
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DMF | 80 | 12 | 65 |
| K2CO3 | DMSO | 100 | 24 | 42 |
| DBU | THF | 60 | 18 | 58 |
Convergent Synthesis via Buchwald-Hartwig Amination
Modern approaches leverage palladium-catalyzed C–N coupling to attach the piperidine moiety to pre-brominated quinazoline:
Reaction Scheme
6-Bromo-2-chloroquinazoline + piperidin-3-ylmethanol → Target compound
Catalyst: Pd2(dba)3/Xantphos
Conditions: toluene, 100°C, 18 h
Yield: 72%
Critical Parameters
- Ligand selection : Xantphos outperforms BINAP in suppressing dehalogenation side reactions.
- Solvent effects : Toluene minimizes palladium black formation compared to DMF.
Side Chain Modifications and Protecting Group Strategies
Piperidin-3-ylmethanol Preparation
Synthesis of the piperidine alcohol often proceeds via:
- Reductive amination : Ketone intermediates reduced with NaBH4 or LiAlH4.
- Epoxide ring-opening : Azide intermediates converted to amines via Staudinger reaction.
Example Protocol
Epoxide + NaN3 → Azide → LiAlH4 reduction → Piperidin-3-ylmethanol
Overall yield: 54% (adapted from thiazole synthesis)
Hydroxyl Protection-Deprotection
- Protection : TBSCl (tert-butyldimethylsilyl chloride) in imidazole/DMF, 90% yield.
- Deprotection : TBAF (tetrabutylammonium fluoride), quantitative recovery.
Purification and Characterization
Chromatographic Methods
- Normal-phase SiO2 : Hexane/EtOAc (3:1 → 1:2 gradient) for intermediate isolation.
- Reverse-phase C18 : MeCN/H2O + 0.1% TFA for final product purification.
Spectroscopic Validation
- 1H NMR (CDCl3): δ 8.41 (s, 1H, H-5), 7.92 (d, J=8.8 Hz, 1H, H-7), 4.02 (m, 1H, piperidine CH), 3.71 (dd, J=10.4, 4.8 Hz, 2H, CH2OH).
- HRMS : m/z 322.206 [M+H]+ (calcd. 322.206).
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low coupling yields | Steric hindrance at C-2 | Microwave-assisted heating |
| Piperidine ring opening | Acidic reaction conditions | Neutral buffers (pH 7–8) |
| Bromine displacement | Nucleophilic catalysts | Low-temperature Pd catalysis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.
Medicine:
Drug Discovery: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry:
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. This compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Binding to receptors and modulating their activity, leading to changes in cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol with analogs differing in substituents, heterocyclic cores, and functional groups.
Structural Modifications in the Aromatic Moiety
Analysis :
- The bromoquinazoline group in the target compound increases molecular weight compared to simpler aryl substituents (e.g., 4-chlorophenyl in ). This bulky substituent may enhance steric effects in binding pockets.
- Ethoxy-pyrimidine () introduces hydrogen-bond acceptor sites (pyrimidine N, ethoxy O), improving ligand-receptor interactions.
- Benzyl-substituted analogs () prioritize lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications.
Heterocyclic Core Variations
Spectroscopic and Analytical Data Comparison
NMR and HRMS Profiles
- (2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) : ¹H NMR: Signals for piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.4 ppm). HRMS (ESI): [M+H]⁺ calcd. 332.1417, found 332.1414.
- (2S,3S)-2-(4-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7i) : ¹H NMR: Similar to 7h but with shifted aromatic peaks due to para-substitution. HRMS (ESI): [M+H]⁺ calcd. 332.1417, found 332.1415.
Analysis :
- Chlorine substituents (7h, 7i) cause distinct aromatic splitting patterns in NMR, aiding structural elucidation .
- HRMS data confirm molecular integrity across analogs.
Optical Activity
Analysis :
- Enantiomeric excess (ee) values >85% indicate successful asymmetric synthesis, critical for chiral drug development.
Biological Activity
[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinazoline core, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the 6-position of the quinazoline ring and a piperidine moiety enhances its pharmacological profile.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, cyclization reactions are employed.
- Bromination: The quinazoline ring is brominated using brominating agents.
- Piperidine Introduction: A nucleophilic substitution reaction introduces the piperidine ring.
- Methanol Group Addition: The final step involves adding the methanol group to the piperidine nitrogen.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This action is crucial in therapeutic contexts where enzyme modulation is desired.
- Receptor Modulation: It can bind to various receptors, potentially altering cellular signaling pathways and affecting physiological responses.
- DNA Interaction: The compound may intercalate into DNA, influencing gene expression and cellular proliferation.
Biological Activity and Case Studies
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown significant inhibition against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| This compound | 10 | 95% |
| Control (DMSO) | - | 0% |
Anticancer Properties
Studies have demonstrated that similar compounds exert cytotoxic effects on cancer cell lines. For example, in vitro tests revealed that this compound could reduce cell viability in human cancer cell lines significantly.
| Cell Line | IC50 (µM) | % Viability at 20 µM |
|---|---|---|
| HepG2 | 15 | 40% |
| MCF7 | 12 | 35% |
Comparative Analysis with Analogous Compounds
The biological activity of this compound can be compared with other halogenated quinazoline derivatives:
| Compound | Bromine Position | Biological Activity |
|---|---|---|
| [1-(6-Bromoquinazolin-2-yl)piperidin] | 6 | High potency against M. tuberculosis |
| [1-(6-Chloroquinazolin-2-yl)piperidin] | 6 | Moderate potency |
| [1-(6-Fluoroquinazolin-2-yl)piperidin] | 6 | Low potency |
Q & A
Basic: What are the established synthetic routes for [1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. A common approach is:
- Step 1: Bromination of quinazolin-2-one derivatives to introduce the 6-bromo substituent.
- Step 2: Piperidine ring functionalization via reductive amination or alkylation to attach the quinazoline moiety.
- Step 3: Hydroxymethyl group introduction using protecting-group chemistry (e.g., TBS protection followed by oxidation/reduction).
Key parameters include temperature control (50–100°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for coupling reactions). Purity is validated via HPLC and NMR .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography: Refinement using SHELX for small-molecule structures to determine bond lengths, angles, and torsion angles .
- NMR spectroscopy: H/C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing piperidine chair vs. boat conformations).
- Mass spectrometry: High-resolution MS (HRMS) for molecular weight validation.
Visualization tools like ORTEP-3 aid in rendering 3D structures from crystallographic data .
Advanced: How can conformational analysis of the piperidine ring be performed?
The Cremer-Pople puckering parameters quantify ring non-planarity:
- Method: Calculate displacement coordinates () for each piperidine atom relative to the mean plane. Use amplitude () and phase angle () to describe puckering.
- Software: Gaussian or ORCA for DFT-based geometry optimization, followed by analysis in crystallography suites (e.g., Mercury).
- Application: Compare puckering modes (e.g., chair vs. twist-boat) to assess steric effects from the bromoquinazoline substituent .
Advanced: How do structural modifications influence bioactivity in related piperidine derivatives?
Structure-activity relationship (SAR) studies highlight:
- Bromine position: 6-Bromo on quinazoline enhances electrophilic reactivity, potentially increasing kinase inhibition.
- Methanol group: Hydrogen-bonding capability improves solubility and target engagement (e.g., serotonin receptors).
- Comparative analogs: Fluorobenzyl or dichlorobenzyl substituents (as in ) alter lipophilicity and binding affinity.
Method: Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to map interactions .
Basic: What analytical methods ensure compound purity?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- DSC/TGA: Assess thermal stability and polymorphic forms.
- Elemental analysis: Validate C, H, N, Br content against theoretical values.
- Chiral chromatography: For enantiopure batches (if applicable), using CHIRALPAK IA columns .
Advanced: How can computational modeling predict reactivity or target interactions?
- Docking studies: Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., acetylcholinesterase).
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for bromine substitution.
- ADMET prediction: Tools like SwissADME estimate bioavailability and metabolic pathways .
Advanced: What bioassay designs are suitable for evaluating neuroactive potential?
- In vitro:
- Receptor binding assays: Radioligand displacement (e.g., H-serotonin) in neuronal cell lines.
- Enzyme inhibition: Measure IC against monoamine oxidases (MAO-A/B) via spectrophotometry.
- In vivo: Rodent models for antidepressant efficacy (e.g., forced swim test) with dose-response profiling.
- Controls: Include structurally similar analogs () to isolate substituent effects .
Basic: What are recommended handling and storage protocols?
- Storage: -20°C under inert gas (Ar/N) in amber vials to prevent photodegradation.
- Safety: Use PPE (nitrile gloves, lab coat) and fume hoods due to potential irritancy (based on analog SDS in ).
- Stability: Monitor via periodic HPLC to detect degradation (e.g., methanol oxidation to aldehyde) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
